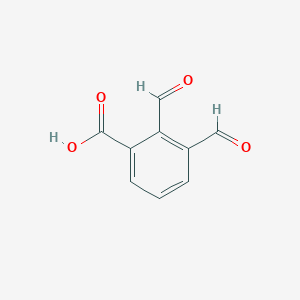![molecular formula C11H9BrF2O2 B13058273 5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole is a complex organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a difluorobenzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole typically involves multiple steps. One common approach is the bromination of cyclopropylmethyl ketones or aldehydes using bromine or copper(II) bromide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable and efficient reaction conditions, would apply. This might involve the use of continuous flow reactors and optimized catalytic systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are typically used.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new biaryl compound .
Aplicaciones Científicas De Investigación
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may be explored for its potential therapeutic properties, although specific applications would require further research.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluorobenzodioxole moiety may also contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl Bromide: Similar in structure but lacks the difluorobenzodioxole moiety.
Difluorobenzodioxole Derivatives: Compounds with similar aromatic structures but different substituents on the cyclopropyl ring.
Uniqueness
5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole is unique due to the combination of its bromomethyl cyclopropyl group and difluorobenzodioxole moiety.
Propiedades
Fórmula molecular |
C11H9BrF2O2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
5-[1-(bromomethyl)cyclopropyl]-2,2-difluoro-1,3-benzodioxole |
InChI |
InChI=1S/C11H9BrF2O2/c12-6-10(3-4-10)7-1-2-8-9(5-7)16-11(13,14)15-8/h1-2,5H,3-4,6H2 |
Clave InChI |
RWTRCAHHFWLGRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CBr)C2=CC3=C(C=C2)OC(O3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-[(Z)-1-naphthylmethylidene]-1H-indol-2-one](/img/structure/B13058202.png)
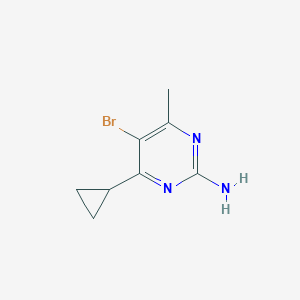
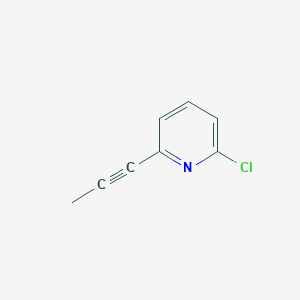
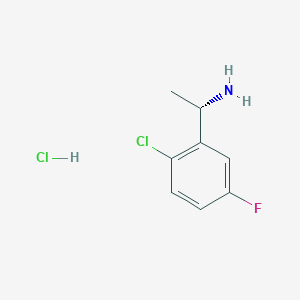
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)

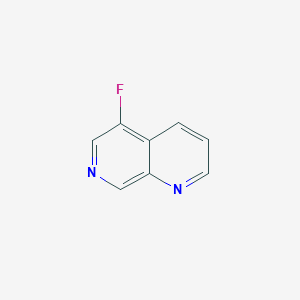
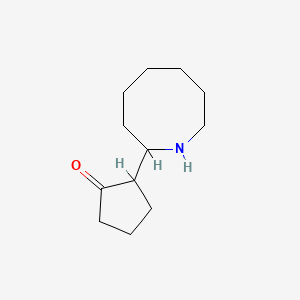
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)
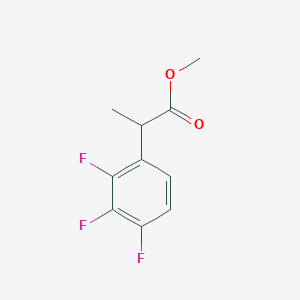
amine](/img/structure/B13058282.png)
